2-Amino-1-methyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrrolopyrimidine core . The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, microwave-assisted synthesis has been explored as a robust approach for the preparation of pyrrolopyrimidine derivatives . This method offers advantages such as shorter reaction times and higher yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated for its anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- involves its interaction with specific molecular targets. For example, it has been found to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-3,7-dihydro-7-(2-O-methyl-β-D-ribofuranosyl)-
- N-{4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid
Uniqueness
4H-Pyrrolo[2,3-d]pyrimidin-4-one,2-amino-1,7-dihydro-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit protein kinases with high selectivity makes it a valuable compound for drug development, particularly in the field of oncology .
Properties
CAS No. |
90065-75-1 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-amino-1-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-11-5-4(2-3-9-5)6(12)10-7(11)8/h2-3,9H,1H3,(H2,8,10,12) |
InChI Key |
IPMYQFIIMIIKGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N=C1N |
Origin of Product |
United States |
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